molecular formula C13H18N2S B2374799 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine CAS No. 1645481-67-9

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine

Cat. No.: B2374799
CAS No.: 1645481-67-9
M. Wt: 234.36
InChI Key: ZEWZOCVJWJKTPT-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine can be achieved through several methods:

Chemical Reactions Analysis

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl or thiophen-3-ylethyl groups can be replaced by other substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-3-5-14-6-8-15(9-7-14)12(2)13-4-10-16-11-13/h1,4,10-12H,5-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWZOCVJWJKTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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